molecular formula C10H13N B1207884 3-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 29726-60-1

3-Methyl-1,2,3,4-tetrahydroisoquinoline

货号: B1207884
CAS 编号: 29726-60-1
分子量: 147.22 g/mol
InChI 键: UEKQPSAKUNXFHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-甲基-1,2,3,4-四氢异喹啉是一种杂环有机化合物,属于四氢异喹啉类。该化合物以四氢异喹啉核心结构为特征,在第三个碳原子上连接一个甲基。 四氢异喹啉以其多样的生物活性而闻名,存在于各种天然产物和合成化合物中 .

准备方法

合成路线及反应条件

3-甲基-1,2,3,4-四氢异喹啉的合成可以通过几种方法实现。 一种常用的方法是 Pictet-Spengler 反应,其中苯乙胺衍生物在酸催化剂存在下与醛反应生成四氢异喹啉核心 . 另一种方法是在脱水剂(如氧氯化磷 (POCl₃) 或氯化锌 (ZnCl₂))存在下,对 β-苯乙胺的 N-酰基衍生物进行环化 .

工业生产方法

3-甲基-1,2,3,4-四氢异喹啉的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。试剂、催化剂和反应条件的选择对于实现高效生产至关重要。 多组分反应 (MCR) 也已被用于合成四氢异喹啉衍生物,在原子经济性和选择性方面具有优势 .

化学反应分析

反应类型

3-甲基-1,2,3,4-四氢异喹啉经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成异喹啉衍生物,而取代反应可以引入各种官能团,导致具有不同生物活性的多种衍生物 .

科学研究应用

Pharmaceutical Applications

Antidepressant Activity
3-Methyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential antidepressant effects. Research indicates that it acts as a reversible inhibitor of monoamine oxidase A and B (MAO A/B), enzymes responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, 3-MeTIQ may increase the levels of mood-regulating chemicals in the brain, thus producing antidepressant-like effects comparable to conventional antidepressants like imipramine .

Neuroprotective Properties
Studies suggest that 3-MeTIQ exhibits neuroprotective properties by protecting nerve cells from oxidative stress-induced damage. This characteristic is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound's ability to mitigate oxidative stress may contribute to its potential therapeutic benefits in preventing or slowing disease progression .

Pain Management
Research has also indicated that 3-MeTIQ can serve as an effective analgesic. It has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of norepinephrine. This inhibition can lead to reduced pain perception and may offer therapeutic avenues for managing various pain conditions .

Mechanistic Insights

The mechanism of action for 3-MeTIQ involves several biological targets:

  • Monoamine Oxidase Inhibition : By inhibiting MAO A/B, 3-MeTIQ increases neurotransmitter availability.
  • Oxidative Stress Reduction : The compound protects neurons from oxidative damage, which is crucial in neurodegenerative disorders .
  • PNMT Inhibition : This action contributes to its analgesic effects and impacts norepinephrine levels in the brain .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1,2,3,4-TetrahydroisoquinolineParent compound without methyl groupLacks the methyl group at C-3
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at C-1Different pharmacological profile
N-Benzyl-1,2,3,4-tetrahydroisoquinolineBenzyl group attached to nitrogenIncreased lipophilicity affecting bioavailability

The methyl group at C-3 significantly influences the biological activity and chemical reactivity of 3-MeTIQ compared to its analogs. This distinct substitution pattern enhances interactions with molecular targets and contributes to its pharmacological profile .

Case Studies

Several case studies highlight the applications of this compound:

  • Antidepressant Studies : Animal models have demonstrated that administration of 3-MeTIQ results in significant reductions in depressive-like behaviors comparable to established antidepressants.
  • Neuroprotection Research : In vitro studies show that 3-MeTIQ protects neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neuroprotection against diseases like Parkinson's .
  • Pain Management Trials : Clinical observations indicate that patients receiving treatments involving 3-MeTIQ report lower pain levels and improved quality of life due to its analgesic properties .

相似化合物的比较

类似化合物

独特性

3-甲基-1,2,3,4-四氢异喹啉的独特之处在于其特定的取代模式,赋予其独特的生物活性和化学反应性。 第三个碳原子上存在甲基影响其与分子靶点的相互作用及其整体药理学特征 .

生物活性

3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-MeTIQ, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-MeTIQ is characterized by its bicyclic structure, which consists of a fused benzene ring and a nitrogen-containing ring. The presence of the methyl group at the 3rd position contributes to its unique properties and biological interactions. The molecular formula of 3-MeTIQ is C10H13NC_{10}H_{13}N, with a molar mass of approximately 149.22 g/mol.

Pharmacological Activities

1. Neuroprotective Effects

Research has shown that 3-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been demonstrated to inhibit dopaminergic neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease. Studies indicate that 3-MeTIQ can ameliorate symptoms associated with parkinsonism by modulating neurotransmitter levels in the brain .

2. Antinociceptive Activity

In animal models, 3-MeTIQ has shown significant antinociceptive effects. A study demonstrated that acute administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an analog of 3-MeTIQ, effectively reversed diabetic neuropathic pain and restored altered serotonin and dopamine levels in the brain . This suggests that 3-MeTIQ may have potential therapeutic applications for managing neuropathic pain.

3. Cytotoxicity

The cytotoxic effects of 3-MeTIQ derivatives have been explored in various cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis indicated that the cytotoxicity of tetrahydroisoquinoline derivatives depends on their molecular size and hydrophobicity . This finding highlights the importance of structural modifications in enhancing the biological efficacy of these compounds.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural features. Modifications at specific positions on the isoquinoline scaffold can significantly influence their pharmacological properties:

Modification Effect on Activity
Methyl group at C-3Enhances neuroprotective activity
Halogen substitutionsCan increase cytotoxicity against cancer cells
Hydroxyl groupsMay improve solubility and bioavailability

These insights into SAR are crucial for guiding future drug design efforts aimed at developing novel therapeutic agents based on the tetrahydroisoquinoline framework.

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study involving mice treated with MPTP revealed that administration of 1-MeTIQ resulted in reduced bradykinesia and improved motor function. The compound was found to enhance dopaminergic signaling pathways and protect against neuronal damage .

Case Study 2: Diabetic Neuropathic Pain

In another study focusing on diabetic neuropathy, treatment with 1-MeTIQ significantly alleviated mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice. The results suggest that this compound may serve as a potential therapeutic agent for managing diabetic neuropathic pain through modulation of the central monoaminergic system .

属性

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQPSAKUNXFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874097
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29726-60-1
Record name 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.0 g of 3-methylisoquinoline(21 mM) and 50 ml of methanol were mixed and 0.84 g of platinum oxide was added thereto. The mixture was subjected to hydrogenation at 40 psi and filtered. The filtrate was concentrated under a reduced pressure, to give 3.3 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
3-Methyl-1,2,3,4-tetrahydroisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。